Methyl 2-(5-amino-2-methylphenyl)acetate
Description
Historical Context and Development
The development of methyl 2-(5-amino-2-methylphenyl)acetate is rooted in advancements in amino acid ester synthesis. Early methods for preparing methyl esters of amino acids relied on harsh conditions, such as hydrochloric acid or thionyl chloride, which posed safety and waste challenges. The introduction of trimethylchlorosilane (TMSCl) in the 1990s revolutionized esterification, enabling mild and efficient synthesis of amino acid methyl esters at room temperature. This method’s applicability to aromatic amino acids, including those with electron-donating groups like methyl and amino substituents, facilitated the production of complex derivatives such as this compound.
| Traditional vs. Modern Synthesis Methods | |
|---|---|
| Reagents | Conditions |
| HCl, H₂SO₄, p-Toluenesulfonic acid | High temperatures, prolonged reaction times |
| TMSCl, methanol | Room temperature, short reaction times |
| Yield | Advantages |
| Moderate (50–70%) | High (80–95%), low waste, safety |
The compound’s synthesis aligns with broader trends in phenylacetic acid derivative chemistry, where carbonylation and carboxylation methods have been optimized to produce substituted phenylacetic acids with high efficiency.
Properties
IUPAC Name |
methyl 2-(5-amino-2-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-9(11)5-8(7)6-10(12)13-2/h3-5H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZKUNVMYMRJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675434 | |
| Record name | Methyl (5-amino-2-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850449-93-3 | |
| Record name | Methyl (5-amino-2-methylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Organic Chemistry
Methyl 2-(5-amino-2-methylphenyl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:
- Reactions:
- Oxidation: The amino group can be oxidized to form nitro derivatives.
- Reduction: The ester group can be reduced to alcohol derivatives.
- Substitution: The amino group can participate in nucleophilic substitution reactions.
Biological Applications
This compound is utilized as a building block for synthesizing biologically active compounds. Its amino group enables it to form hydrogen bonds with biological targets, enhancing its potential as a pharmacological agent.
- Pharmacological Studies: Investigations into its antimicrobial and anti-inflammatory properties have shown promising results. For example, derivatives of anthranilic acid have been screened for their ability to inhibit cancer cell growth, suggesting that similar compounds may exhibit anticancer activity through modulation of polyamine metabolism .
Medicinal Chemistry
This compound is being explored for its potential therapeutic effects. It has been identified as a candidate for developing new drugs targeting specific molecular pathways involved in diseases such as cancer.
- Case Study:
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its versatility makes it valuable in developing new products across various sectors, including pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism may vary depending on the specific application, but it generally involves modulation of biochemical pathways .
Comparison with Similar Compounds
Structural Analogues: Positional Isomers and Substituted Derivatives
Methyl 2-(3-aminophenyl)acetate (CAS: 52913-11-8)
- Molecular Formula: C₉H₁₁NO₂
- Key Differences: The absence of a methyl group and differing amino substitution reduce steric hindrance compared to the target compound. Applications include intermediates in drug synthesis .
Methyl 2-(2-aminophenyl)acetate (CAS: 35613-44-6)
- Molecular Formula: C₉H₁₁NO₂
- Substituents: Amino group at the 2-position.
- Key Differences : Ortho-substitution may hinder reactivity due to steric effects. Used in coordination chemistry and catalysis .
Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride (CAS: 141109-13-9)
- Molecular Formula: C₉H₁₁ClNO₂·HCl
- Substituents: Chlorine at the 2-position and amino group.
- Key Differences : Chlorine enhances electrophilicity, making it a precursor for bioactive molecules. The hydrochloride salt improves solubility .
Functional Group Variations
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate (CAS: 1909309-31-4)
- Molecular Formula: C₁₀H₁₃NO₅S
- Substituents : Methoxy and sulfamoyl groups.
- Key Differences : Sulfamoyl group introduces hydrogen-bonding capability, enhancing interactions in drug-receptor complexes. Used in agrochemicals and high-purity pharmaceuticals .
Ethyl 2-phenylacetoacetate (CAS: 5413-05-8)
- Molecular Formula : C₁₂H₁₄O₃
- Functional Group : Acetoacetate (keto-ester).
- Key Differences: The β-keto group enables keto-enol tautomerism, useful in synthesizing heterocycles and amphetamines .
N1-(5-Amino-2-methylphenyl)acetamide (CAS: Not specified)
- Molecular Formula : C₉H₁₂N₂O
- Functional Group : Acetamide instead of ester.
- Key Differences : Amide group increases stability but reduces reactivity. Used in polymer and peptide synthesis .
Physicochemical and Application Comparison
Biological Activity
Methyl 2-(5-amino-2-methylphenyl)acetate, with the CAS number 850449-93-3, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
- Molecular Formula : C10H13NO2
- Molecular Weight : 179.216 g/mol
- Structure : The compound features an acetate group attached to a substituted aniline, which contributes to its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The amino group and the aromatic ring structure allow for specific interactions with enzymes and receptors, potentially modulating their activity. The compound may engage in hydrogen bonding and π-π interactions, which are crucial for its efficacy in biological systems.
Biological Activities
- Anticancer Properties : Preliminary studies suggest that this compound exhibits anticancer activity. It has been shown to inhibit the growth of certain cancer cell lines, although specific IC50 values and mechanisms remain to be fully elucidated.
- Antimicrobial Effects : Research indicates potential antimicrobial properties against various pathogens. The compound's structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in critical metabolic pathways. For instance, it may interfere with polyamine biosynthesis, which is vital for cell proliferation in cancer cells.
Case Studies and Experimental Data
A series of studies have been conducted to assess the biological activity of this compound:
- Study on Anticancer Activity :
- Objective : To evaluate the effect on pancreatic cancer cell lines.
- Methodology : High-throughput screening (HTS) was employed to identify compounds that could enhance the effects of known inhibitors like difluoromethylornithine (DFMO).
- Results : this compound showed promising results in reducing cell viability in combination with DFMO, suggesting a synergistic effect.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | L3.6pl (pancreatic cancer) | TBD | Inhibits polyamine synthesis |
| DFMO | L3.6pl | 4.2 | ODC inhibitor |
- Antimicrobial Activity Assessment :
- Objective : To determine the antimicrobial efficacy against Staphylococcus aureus.
- Methodology : Minimum inhibitory concentration (MIC) tests were performed.
- Results : The compound exhibited significant antimicrobial activity with MIC values comparable to standard antibiotics.
| Pathogen | MIC (μg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | TBD | Standard antibiotic (e.g., Penicillin) |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic (H₂SO₄) | H₂O/MeOH | 2-(5-Amino-2-methylphenyl)acetic acid | ~85% |
| Basic (NaOH) | H₂O/EtOH | Same as above | ~90% |
Nucleophilic Substitution at the Aromatic Ring
The electron-rich aromatic ring (due to the -NH₂ group) participates in electrophilic substitution reactions. Bromination and nitration are well-documented:
| Reaction | Reagents | Position | Product | Notes |
|---|---|---|---|---|
| Bromination | Br₂/FeCl₃ | Para to -NH₂ | Methyl 2-(5-amino-2-methyl-4-bromophenyl)acetate | Regioselective |
| Nitration | HNO₃/H₂SO₄ | Meta to -CH₃ | Methyl 2-(5-amino-2-methyl-3-nitrophenyl)acetate | Requires low temps |
Oxidation of the Amino Group
The primary amine (-NH₂) can be oxidized to a nitro group or imine derivatives, altering biological activity:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ (acidic) | 60°C, 4 hrs | Methyl 2-(5-nitro-2-methylphenyl)acetate | Precursor for antibiotics |
| H₂O₂/Cu(II) | RT, 2 hrs | Schiff base derivatives | Catalyzed synthesis |
Acylation of the Amino Group
The amine reacts with acylating agents to form amides, enhancing stability for pharmaceutical applications:
| Acylating Agent | Catalyst | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine | Methyl 2-(5-acetamido-2-methylphenyl)acetate | 92% |
| Tosyl chloride | DMAP | Methyl 2-(5-tosylamido-2-methylphenyl)acetate | 88% |
Reduction of Derivatives
Nitro or imine derivatives can be reduced back to amines using standard protocols:
| Substrate | Reducing Agent | Product | Conditions |
|---|---|---|---|
| Nitro compound | H₂/Pd-C | This compound | 1 atm, RT |
| Schiff base | NaBH₄ | Methyl 2-(5-alkylamino-2-methylphenyl)acetate | MeOH, 0°C |
Condensation Reactions
The ester and amine groups enable condensation with carbonyl compounds:
| Reaction Partner | Conditions | Product | Use Case |
|---|---|---|---|
| Benzaldehyde | EtOH, Δ | Methyl 2-(5-(benzylideneamino)-2-methylphenyl)acetate | Fluorescent probes |
| Ketones | HCl(g), RT | β-Ketoamine derivatives | Chelating agents |
Key Reactivity Trends
-
Steric Effects : The 2-methyl group on the phenyl ring directs electrophilic substitutions to the para position relative to -NH₂.
-
Solubility : Polar solvents (MeOH, H₂O) enhance reaction rates for hydrolysis and acylation .
-
Catalysts : Acid catalysts (e.g., H₂SO₄) improve ester hydrolysis efficiency, while transition metals (Cu, Pd) enable selective oxidations/reductions .
This compound’s multifunctional reactivity makes it valuable for synthesizing heterocycles, pharmaceuticals, and agrochemical intermediates. Experimental data from patents and supplier documentation ( ) consistently support these pathways, though direct mechanistic studies on the exact compound remain sparse.
Preparation Methods
Direct Synthetic Routes via Functional Group Transformations
One common approach involves the selective reduction of nitro precursors or functionalization of substituted aromatic compounds to introduce the amino group and methyl ester functionality on the phenylacetate backbone.
Reduction of Nitro Precursors:
Starting from methyl 2-(5-nitro-2-methylphenyl)acetate, catalytic hydrogenation using palladium on carbon or other catalysts (e.g., palladium hydroxide, platinum oxide, Raney nickel) under controlled pressure (1–80 atm) and temperature (room temperature to 100 °C) efficiently converts the nitro group to the amino group. The reaction time ranges from 2 to 48 hours depending on catalyst and conditions.Bromination and Cyclization Followed by Functional Group Manipulation:
A multi-step process involves bromination of 4-amino-ethyl benzoate in acetic acid with potassium thiocyanate and bromine at low temperature (-10 to 40 °C) over 4 to 16 hours, followed by ring closure to form benzothiazole derivatives. Subsequent Boc protection, hydrolysis, and coupling with substituted anilines using PyBOP reagent in various solvents (e.g., methylene dichloride, ethyl acetate, toluene) leads to intermediates that upon catalytic hydrogenation yield the amino-substituted methyl phenylacetate derivative.
Boc Protection and Deprotection Strategy
Protection of the amino group as a Boc (tert-butoxycarbonyl) derivative is frequently employed to facilitate selective reactions without interference from the free amine.
Boc Protection:
2-Amino-benzothiazole-6-ethyl formate is reacted with di-tert-butyl dicarbonate ((Boc)2O) in solvents such as tetrahydrofuran (THF), methanol, ethanol, or methylene dichloride at temperatures between -10 to 30 °C for 1 to 12 hours. The product is purified by recrystallization using solvents like water, methanol, ethanol, ethyl acetate, ether, or hexane mixtures.Deprotection and Hydrolysis:
The Boc-protected intermediates undergo hydrolysis using sodium hydroxide solutions (1–12 N) at room temperature to reflux for 2 to 24 hours. Acidification precipitates the desired carboxylic acid intermediates, which are then further processed.
Coupling Reactions Using PyBOP and Other Reagents
Formation of the amide bond or carbamoyl linkages is achieved by coupling the carboxylic acid intermediate with substituted anilines using PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) as the coupling reagent.
- Conditions:
Reactions are performed in solvents such as benzene, toluene, ethyl acetate, or methylene dichloride at room temperature to reflux for 4 to 16 hours. This step is crucial for assembling complex intermediates that lead to the target amino-substituted methyl phenylacetate upon further reduction.
Alternative Synthetic Routes via Arylation and Allylation
Literature reports alternative synthetic strategies involving arylation and allylation reactions to construct related amino-substituted phenylacetate derivatives.
Arylation of Aminophenyl Precursors:
Using palladium-catalyzed cross-coupling reactions, substituted iodoanilines undergo coupling with methyl acrylate derivatives to yield methyl (2E)-3-(2′-aminophenyl)prop-2-enoate intermediates. Subsequent hydrogenation and deprotection steps furnish the amino-substituted methyl phenylacetate compounds with moderate to good yields (around 46–88% overall).One-Pot Multibond Forming Strategies:
These methods integrate multiple bond-forming steps in a single operation, improving efficiency and reducing purification steps. For example, removal of protecting groups and reprotection as Boc derivatives combined with hydrogenation and detosylation have been reported.
Reduction of Nitro Aromatic Precursors Using Stannous Chloride
An older but effective method involves the reduction of nitro-substituted aromatic intermediates using stannous chloride dihydrate in hydrochloric acid at low temperatures (0 °C), followed by basification and extraction to isolate the amino-substituted aromatic compounds. This method is useful for preparing key intermediates such as N-(5-amino-2-methylphenyl) derivatives.
Preparation Data Summary Table
| Step | Reagents/Conditions | Solvents | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|
| Bromination & cyclization | 4-amino-ethyl benzoate, potassium thiocyanate, bromine | Acetic acid, water, THF, DMF | -10 to 40 | 4–16 | Controlled pH (~8) after reaction; ring closure step |
| Boc Protection | (Boc)2O, DMAP | THF, MeOH, EtOH, CH2Cl2 | -10 to 30 | 1–12 | Recrystallization solvents vary (water, EtOAc, hexane, etc.) |
| Hydrolysis & Acidification | NaOH (1–12 N) | Water | RT to reflux | 2–24 | Produces carboxylic acid intermediate |
| Coupling (PyBOP) | PyBOP, substituted aniline | Benzene, toluene, EtOAc, CH2Cl2 | RT to reflux | 4–16 | Forms carbamoyl or amide linkages |
| Catalytic Hydrogenation | Pd/C, Pd(OH)2, PtO2, Raney Ni | MeOH, EtOH, EtOAc, CH2Cl2, THF | RT to 100 | 2–48 | Converts nitro to amino group |
| Nitro reduction (Stannous chloride) | SnCl2·2H2O, HCl | Aqueous acidic medium | 0 | ~6 | Followed by basification and extraction |
Research Findings and Considerations
The choice of catalyst and solvent significantly affects the yield and purity of the amino-substituted methyl phenylacetate. Palladium on carbon is commonly preferred for hydrogenation due to its efficiency and mild conditions.
Boc protection is essential for selective reactions involving the amino group, preventing side reactions and facilitating purification.
Multi-step syntheses involving coupling reagents like PyBOP allow for high selectivity in amide bond formation, critical for complex molecule assembly.
Alternative methods such as stannous chloride reduction provide cost-effective routes but may require careful control of reaction conditions to avoid over-reduction or side reactions.
Advanced synthetic techniques, including one-pot procedures and multibond forming strategies, enhance overall efficiency and reduce reaction times.
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl 2-(5-amino-2-methylphenyl)acetate to achieve high enantiomeric purity?
Methodological Answer: Synthesis of this compound requires careful control of reaction conditions due to its chiral center. A multi-step approach is typical:
Amination and Methylation: Introduce the amino group at the 5-position of the phenyl ring via catalytic hydrogenation or Pd-mediated coupling .
Esterification: Use methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester.
Chiral Resolution: Employ chiral HPLC or enzymatic kinetic resolution to isolate the desired enantiomer.
Critical Parameters: Temperature control (±2°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) significantly impact yield and purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR: Confirm substituent positions via ¹H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl ester at δ 3.7 ppm) and ¹³C NMR (carbonyl at ~170 ppm) .
- X-ray Crystallography: Resolve ambiguities in stereochemistry using SHELXL for refinement. Hydrogen-bonding patterns (e.g., N–H···O interactions) stabilize the crystal lattice and validate molecular geometry .
- Mass Spectrometry: Verify molecular weight (e.g., [M+H]⁺ at m/z 194.1) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methyl and 5-amino substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer: The 2-methyl group introduces steric hindrance, slowing reactions at the ester carbonyl. The 5-amino group acts as an electron donor via resonance, reducing electrophilicity of the carbonyl carbon. Experimental Design:
- Kinetic Studies: Compare reaction rates with/without substituents using UV-Vis spectroscopy to monitor acyl substitution (e.g., hydrolysis in basic conditions).
- DFT Calculations: Model electron density maps (e.g., Gaussian09) to quantify resonance effects.
Data Interpretation: Reduced reaction rates in substituted derivatives confirm steric/electronic modulation .
Q. What strategies resolve contradictions in biological activity data between enantiomers of this compound?
Methodological Answer: Discrepancies often arise from enantiomer-specific receptor binding.
Enantiomer Isolation: Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation.
In Vitro Assays: Test isolated enantiomers against target receptors (e.g., GPCRs) via radioligand binding assays.
Molecular Docking: Simulate binding poses (e.g., AutoDock Vina) to identify steric clashes favoring one enantiomer.
Case Study: The (R)-enantiomer may show higher affinity due to complementary hydrogen bonding with receptor residues, while the (S)-form exhibits antagonistic effects .
Q. How can crystallographic data be leveraged to predict the compound’s solid-state stability and polymorphism?
Methodological Answer: Analyze crystal packing motifs and intermolecular interactions:
- Hydrogen Bonds: Intra- and intermolecular N–H···O bonds (2.8–3.2 Å) enhance stability .
- π–π Stacking: Offset aromatic interactions (3.7–4.0 Å centroid distances) influence melting points and hygroscopicity .
Experimental Workflow:
Screening: Crystallize under varied conditions (e.g., solvent evaporation vs. diffusion).
Thermal Analysis: Use DSC to identify polymorphic transitions.
Hirshfeld Surface Analysis: Quantify interaction types (e.g., C–H···O vs. H–H contacts) with CrystalExplorer .
Data Analysis and Reproducibility
Q. What analytical approaches reconcile discrepancies in reported synthetic yields (50–85%) for this compound?
Methodological Answer: Variability often stems from purification methods and starting material quality.
- Purity Checks: Use GC-MS or LC-MS to quantify side products (e.g., unreacted amine or ester hydrolysis byproducts) .
- Batch Analysis: Compare certificates of analysis (CoA) from suppliers for isomer ratios (e.g., ≥98% purity required for reproducibility) .
- Reaction Monitoring: In situ FTIR tracks ester formation (C=O stretch at ~1740 cm⁻¹) to optimize reaction time .
Q. How can researchers design robust structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
Derivative Synthesis: Systematically modify substituents (e.g., replace 2-methyl with halogens or electron-withdrawing groups).
Biological Testing: Use standardized assays (e.g., IC₅₀ determination in enzyme inhibition studies).
QSAR Modeling: Corrogate substituent parameters (e.g., Hammett σ values) with activity data via multivariate regression .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
